molecular formula C8H3ClN2O3S B8405843 5-Nitro-1,2-benzisothiazole-3-carboxylic acid chloride

5-Nitro-1,2-benzisothiazole-3-carboxylic acid chloride

Cat. No. B8405843
M. Wt: 242.64 g/mol
InChI Key: ILCQDYSWHRVHPM-UHFFFAOYSA-N
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Patent
US06706663B2

Procedure details

To a stirred mixture of 5-nitro-1,2-benzisothiazole-3-carboxylic acid (5.5 g, 0.0246 mole) and ethylene dichloride (55 ml) is added thionyl chloride (2.92 g, 1.63 ml, 1.0 eq.), and the reaction mixture heated to 70° C. An additional portion of thionyl chloride (1.46 g, 0.82 ml, 0.5 eq) is added and heating at 70° C. continued for 2.5 hours. The cooled solution is concentrated in vacuo to afford the title compound which is identified by NMR and IR analysis, and used without further purification.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step Two
Quantity
0.82 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][N:10]=[C:9]([C:12](O)=[O:13])[C:8]=2[CH:15]=1)([O-:3])=[O:2].S(Cl)([Cl:18])=O>C(Cl)CCl>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][N:10]=[C:9]([C:12]([Cl:18])=[O:13])[C:8]=2[CH:15]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(C(=NS2)C(=O)O)C1
Name
Quantity
55 mL
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
Quantity
1.63 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0.82 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating at 70° C.
CONCENTRATION
Type
CONCENTRATION
Details
The cooled solution is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(C(=NS2)C(=O)Cl)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.